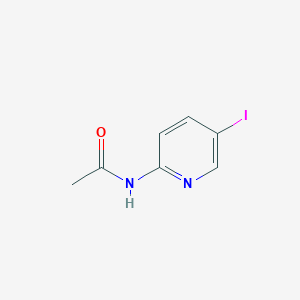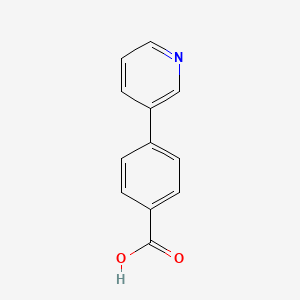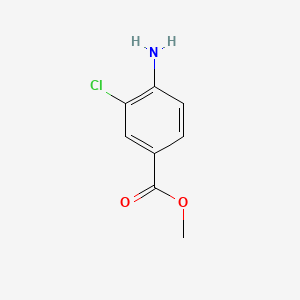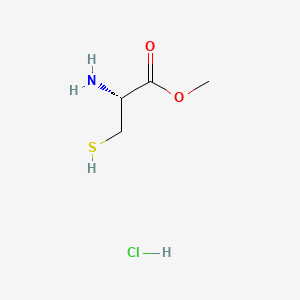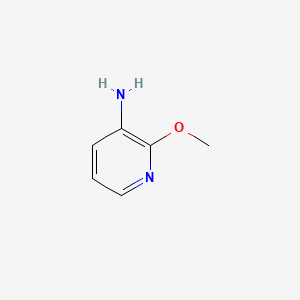
2-Methoxypyridin-3-amine
Übersicht
Beschreibung
2-Methoxypyridin-3-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amino group attached to a pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom. The methoxy group in 2-methoxypyridin-3-amine indicates the presence of an oxygen-bound methyl group on the pyridine ring, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of 2-methoxypyridin-3-amine and related compounds has been explored through various methods. A general and versatile synthesis of 2-alkyl-4-aminopyridines, which are structurally related to 2-methoxypyridin-3-amine, has been described using a two-step process starting from commercially available cis-1-methoxy-1-buten-3-yne. This process involves acylation followed by amination and cyclization in ammonia to produce substituted pyridines in high yield . Additionally, the synthesis of 2-amino-3-nitropyridine-6-methoxy, a compound with a nitro group in addition to the amino and methoxy substituents, has been achieved from 2,6-dichloropyridine through substitution, nitration, ammoniation, and oxidation . Another related compound, 2-amino-6-methoxy-3-nitropyridine, was synthesized in a one-pot step with an overall yield of 65% and a purity of 98% . These methods highlight the versatility of synthetic approaches to aminopyridines and their methoxy derivatives.
Molecular Structure Analysis
The molecular structure of aminopyridines like 2-methoxypyridin-3-amine is characterized by the presence of an amino group that can participate in hydrogen bonding and a methoxy group that can influence the electronic distribution within the molecule. The structure of related compounds has been confirmed using various analytical techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (1H NMR) . These techniques are crucial for verifying the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of 2-methoxypyridin-3-amine and its derivatives can be influenced by the presence of substituents on the pyridine ring. For instance, the nitration of 2-methoxy-3-hydroxypyridine, a compound related to 2-methoxypyridin-3-amine, has been studied, showing that the nitro group initially enters the 4 position and then the 6 position of the pyridine ring . The presence of the methoxy group can also facilitate nucleophilic substitution reactions, as seen in the synthesis of 2-methoxypyridine-3,4-dicarbonitriles . Furthermore, a new protocol for nucleophilic amination of methoxypyridines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI), offering a concise access to various aminopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxypyridin-3-amine are influenced by its molecular structure. The presence of the amino group can increase the compound's solubility in water due to hydrogen bonding capabilities. The methoxy group can affect the compound's boiling point and stability. While specific physical and chemical properties of 2-methoxypyridin-3-amine are not detailed in the provided papers, the properties of related aminopyridines and methoxypyridines can be inferred to have similar characteristics, such as potential fluorescence and antiphlogistic activity .
Wissenschaftliche Forschungsanwendungen
Application 1: Antimicrobial Agents
- Specific Scientific Field : Medicinal Chemistry and Microbiology .
- Summary of the Application : 2-Methoxypyridin-3-amine is used in the synthesis of a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM). This ligand is then used to prepare Cu(II) and Co(II) metal complexes . These complexes have been studied for their potential as antimicrobial agents .
- Methods of Application or Experimental Procedures : The ligand MPM is synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . The resulting MPM is then used to prepare the Cu(II) and Co(II) metal complexes . Analytical and spectroscopic techniques are used for the characterization of these complexes .
Application 2: Carbon Capture and Utilisation
- Specific Scientific Field : Environmental Chemistry and Engineering .
- Summary of the Application : 2-Methoxypyridin-3-amine, as an amine-based material, is being researched for its potential in carbon capture and utilisation . Technologies are being developed to enable the capture of CO2 from dilute sources and conversion into higher-value products .
Safety And Hazards
2-Methoxypyridin-3-amine causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. If it comes in contact with the skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention .
Zukünftige Richtungen
2-Methoxypyridin-3-amine can be used as a medical chemistry and organic synthesis intermediate. In the synthesis transformation, the amino group on the pyridine ring can be diazotized and then undergo subsequent derivatization such as in situ reduction to become hydrazine compounds . Further studies are needed to explore its potential applications in various fields.
Eigenschaften
IUPAC Name |
2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFAOWYMDGUFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372093 | |
| Record name | 2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyridin-3-amine | |
CAS RN |
20265-38-7 | |
| Record name | 2-Methoxy-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20265-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



